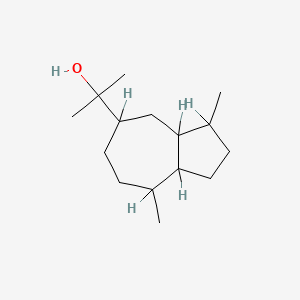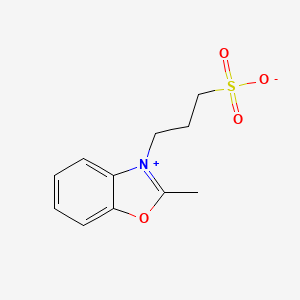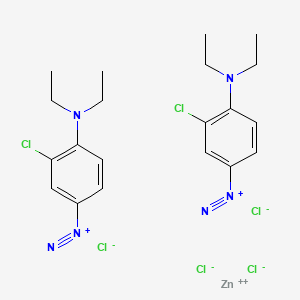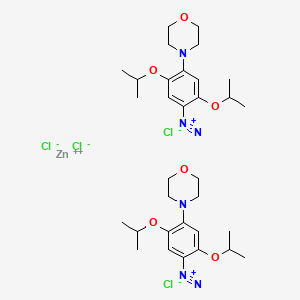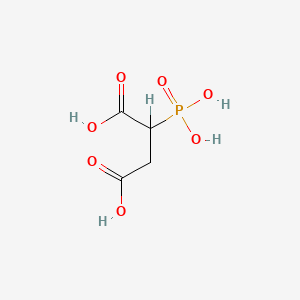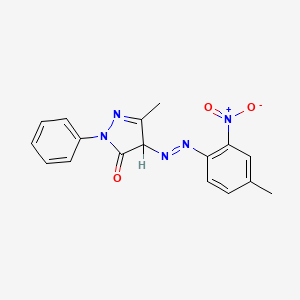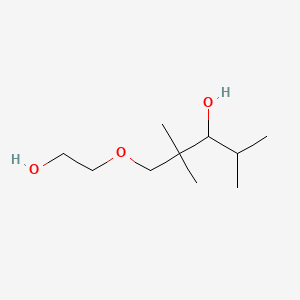
n-hydroxyoctadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-hydroxyoctadecanamide, typically involves the modification of oleic acid. The process includes converting the carboxyl group of oleic acid into an N-hydroxy amide group and introducing an epoxy group. This modification enhances the selectivity and collecting ability of oleic acid .
Industrial Production Methods
Industrial production methods for this compound, involve the use of stearic acid and hydroxyethyl ethylenediamine. These reactants are added to a four-neck flask equipped with a mechanical stirrer, and the reaction is carried out under controlled conditions to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
n-hydroxyoctadecanamide, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
n-hydroxyoctadecanamide, has several scientific research applications:
Chemistry: It is used as a surfactant in the flotation separation of minerals like fluorite and calcite.
Biology: It is studied for its potential biological activities, including its role as a bioactive lipid.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism of action of n-hydroxyoctadecanamide, involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, enhancing its bioactivity. The compound’s ability to modify surface properties makes it effective in applications like mineral flotation and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanamide: The parent compound without the hydroxyl group.
N-hydroxy-9,10-epoxy group-octadecanamide: A derivative with an additional epoxy group.
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide: A compound with multiple hydroxyl groups.
Uniqueness
n-hydroxyoctadecanamide, is unique due to its specific hydroxyl group attached to the nitrogen atom, which imparts distinct chemical and physical properties. This modification enhances its selectivity and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
6540-56-3 |
|---|---|
Formule moléculaire |
C18H37NO2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
N-hydroxyoctadecanamide |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h21H,2-17H2,1H3,(H,19,20) |
Clé InChI |
ZSEUZYCBPBIUPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NO |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NO |
| 6540-56-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-ethoxyphenyl]-](/img/structure/B1616156.png)
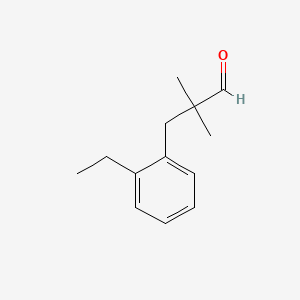

![Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo-](/img/structure/B1616159.png)
